molecular formula C11H11NO2 B077278 1-Isopropyl-1H-indole-2,3-dione CAS No. 10487-31-7

1-Isopropyl-1H-indole-2,3-dione

Cat. No. B077278
CAS RN: 10487-31-7
M. Wt: 189.21 g/mol
InChI Key: QBLFUHJXULERAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-2,3-dione is a derivative of indole-2,3-dione, a scaffold that serves as a core structure in various chemical and biomedical applications due to its diverse bioactivity. The introduction of an isopropyl group at the N-1 position can potentially alter its physical, chemical, and biological properties, making it a subject of interest in synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 1-Isopropyl-1H-indole-2,3-dione, often involves domino reactions, photo-induced transformations, and bicyclization methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation offers a pathway to polyfunctionalized derivatives (Meng et al., 2014). Additionally, photo-induced [2+3] regioselective additions and domino bicyclizations have been utilized for the efficient synthesis of structurally complex indole scaffolds (Kobayashi et al., 1991).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 1-Isopropyl-1H-indole-2,3-dione, often features a planar indole core with substituents that can influence its electronic and steric properties. X-ray crystallography studies, such as those conducted on similar compounds, reveal the geometric arrangement and molecular interactions within crystals, providing insight into how modifications like the isopropyl group affect the overall structure (Qachchachi et al., 2016).

Scientific Research Applications

Synthetic Versatility and Biological Modulation

1-Isopropyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate. It has been utilized in the synthesis of a variety of heterocyclic compounds, including indoles and quinolines, and as a raw material for drug synthesis. Notably, isatins have been identified in mammalian tissues, implicating their role as modulators of biochemical processes. The past few decades have witnessed significant progress in the use of isatins for organic synthesis and the exploration of their biological and pharmacological properties (Garden & Pinto, 2001).

Chemosensory Applications

1-Isopropyl-1H-indole-2,3-dione demonstrates potential as a chemosensory agent, particularly for the selective detection of Fe3+ ions. This capability is attributed to the amide and carbonyl functional groups in its structure, which can bind and chelate metal ions. The compound has shown high sensing capability and selective detection of Fe3+ ions, making it a promising platform for fluorescent chemosensor agents (Fahmi et al., 2019).

Photochromic Properties

Novel asymmetric dihetarylethenes derived from N-isopropylindole exhibit photochromism in solutions. The incorporation of the N-isopropyl group in the indole fragment imparts photochromic properties to these compounds. The open forms of these dihetarylethenes are characterized by lower quantum yields of fluorescence, and their cyclic forms show enhanced thermal stability (Makarova et al., 2013).

Anticorrosive and Antibacterial Activities

Indole-2,3-dione derivatives, including 1-Isopropyl-1H-indole-2,3-dione, have been reported to exhibit versatile bioactivity. These derivatives are not only used in synthesizing a large variety of heterocyclic compounds for drug preparation but also possess antibacterial activities. Moreover, certain indole-2,3-dione derivatives have demonstrated inhibitory action against metal corrosion, highlighting their potential as corrosion inhibitors (Miao, 2014).

Future Directions

The future directions for 1-Isopropyl-1H-indole-2,3-dione could involve further exploration of its biological activities and potential applications in drug discovery . The compound’s role as a regulator of complex protein networks suggests it could have significant biomedical implications .

properties

IUPAC Name

1-propan-2-ylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFUHJXULERAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366050
Record name 1-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-indole-2,3-dione

CAS RN

10487-31-7
Record name 1-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
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